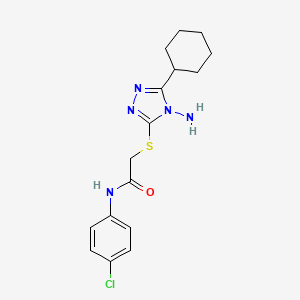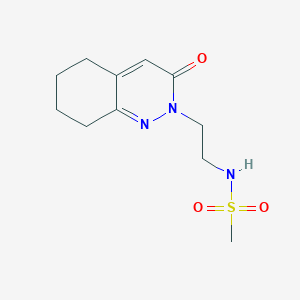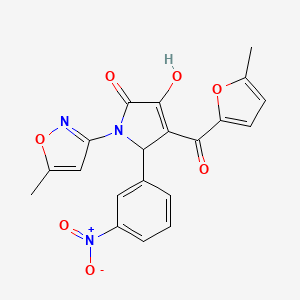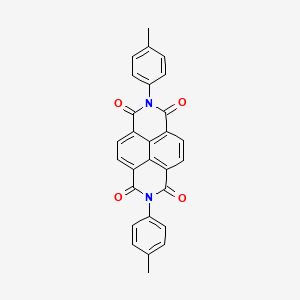![molecular formula C17H14ClN3O3S B2726710 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide CAS No. 64405-64-7](/img/structure/B2726710.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be confirmed using techniques such as NMR, IR, and elemental analysis . These techniques allow for the identification of the types of atoms present in the molecule and their connectivity .
Applications De Recherche Scientifique
1. Protective Group in Organic Synthesis
- The 3,4-dimethoxybenzyl group, related to the structure of the compound , has been used as a protective group in organic synthesis. This group can be smoothly eliminated, making it a useful tool in the synthesis of complex organic molecules (Grunder-Klotz & Ehrhardt, 1991).
2. Antiviral Activity
- Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potential antiviral activity. For instance, some synthesized sulfonamide derivatives displayed anti-tobacco mosaic virus activity, indicating potential applications in virology and pharmaceuticals (Chen et al., 2010).
3. Structural and Molecular Analysis
- The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been studied for its crystal and molecular structure using spectroscopic techniques and X-ray diffraction. This research provides insights into the structural properties of such compounds, which is essential for designing new materials or drugs (Kerru et al., 2019).
4. Condensation Catalysis
- N-(5-aryl-1,3,4-thiadiazol-2-yl) compounds, closely related to the compound , have been synthesized using carbodiimide condensation catalysis. These compounds have potential applications in chemical synthesis and drug development (Yu et al., 2014).
5. Corrosion Inhibition
- Some 1,3,4-thiadiazole derivatives have been investigated as corrosion inhibitors. This application is significant in materials science, especially for protecting metals like steel in corrosive environments (Bentiss et al., 2007).
6. Anticancer Potential
- Derivatives of triazolo-thiadiazole, which share structural similarities with the compound of interest, have shown potential as anti-neoplastic agents. These compounds may inhibit tumor cell invasion and potentiate apoptotic effects, making them subjects of interest in cancer research (Ningegowda et al., 2016).
7. Antimicrobial and Antioxidant Effects
- Novel compounds incorporating the thiadiazole structure have demonstrated significant antimicrobial and antioxidant capacities. This makes them valuable for pharmaceutical applications and in the study of infectious diseases (Taflan et al., 2019).
Orientations Futures
The future research directions for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the antitubercular activity of similar compounds , it could be interesting to explore its potential use as a novel antitubercular agent.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target mycobacterium tuberculosis cell lines .
Mode of Action
The exact mode of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity .
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-12-4-3-5-13(24-2)14(12)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAYRXZJAZXJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878113 |
Source


|
| Record name | 2(4CLPh)5[(26diMeOPh)COAm]134thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726635.png)





![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)
![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)